(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

CAS No.: 1210962-10-9

Cat. No.: VC6008170

Molecular Formula: C17H19N5O4

Molecular Weight: 357.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1210962-10-9 |

|---|---|

| Molecular Formula | C17H19N5O4 |

| Molecular Weight | 357.37 |

| IUPAC Name | [4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |

| Standard InChI | InChI=1S/C17H19N5O4/c1-21-10-12(15(20-21)24-2)17(23)22-7-5-11(6-8-22)14-18-19-16(26-14)13-4-3-9-25-13/h3-4,9-11H,5-8H2,1-2H3 |

| Standard InChI Key | RGIJOWDXUJJJBH-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Composition

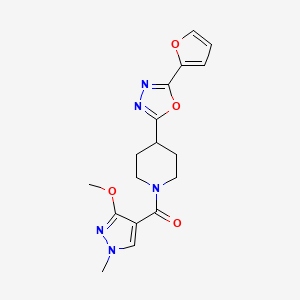

The compound’s molecular formula, C₁₇H₁₉N₅O₄, corresponds to a molecular weight of 357.4 g/mol . Key structural features include:

-

A piperidine ring (six-membered amine) at position 4 of the oxadiazole group.

-

A 1,3,4-oxadiazole heterocycle substituted with a furan-2-yl group at position 5.

-

A 3-methoxy-1-methyl-1H-pyrazole ring linked via a methanone bridge to the piperidine nitrogen.

Table 1: Molecular and Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1210962-10-9 |

| Molecular Formula | C₁₇H₁₉N₅O₄ |

| Molecular Weight | 357.4 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The absence of empirical data on melting/boiling points underscores the need for further experimental characterization .

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The synthesis likely involves sequential coupling of preformed heterocyclic modules:

-

Oxadiazole Formation: Cyclization of a furan-containing hydrazide with a carbonyl source under dehydrating conditions.

-

Piperidine Functionalization: Introduction of the oxadiazole-furan unit via nucleophilic substitution or coupling reactions.

-

Pyrazole Methanone Attachment: Friedel-Crafts acylation or amide coupling to link the pyrazole moiety .

Reported Synthesis Protocols

A related compound, morpholino(1H-pyrazol-4-yl)methanone, was synthesized via acyl chloride intermediates reacted with morpholine in tetrahydrofuran (THF) using triethylamine as a base, yielding 71% product . Adapting this method, the target compound could be synthesized by substituting morpholine with 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine.

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Hydrazide + Carbonyl chloride, POCl₃ | Oxadiazole ring formation |

| 2 | Piperidine, K₂CO₃, DMF, 80°C | Nucleophilic substitution |

| 3 | Pyrazole-4-carbonyl chloride, Et₃N, THF | Methanone bridge formation |

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s logP (octanol-water partition coefficient) is estimated to be ~2.5–3.5, indicating moderate lipophilicity suitable for membrane permeation. The methoxy and methyl groups on the pyrazole may enhance solubility in polar aprotic solvents, while the furan and oxadiazole rings contribute to aromatic stacking interactions.

Stability Profile

-

Thermal Stability: Oxadiazoles are generally stable up to 200°C, suggesting robustness during storage.

-

Hydrolytic Sensitivity: The methanone bridge may be susceptible to esterase-mediated cleavage in biological systems, necessitating prodrug strategies for therapeutic use .

Biological Activity and Mechanistic Insights

Hypothesized Targets

Compounds with 1,3,4-oxadiazole motifs exhibit kinase inhibition, antimicrobial, and anticancer activities. For example, oxadiazoles inhibit epidermal growth factor receptor (EGFR) by competing with ATP binding. The pyrazole moiety may further modulate selectivity for enzymes like cyclooxygenase-2 (COX-2) .

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume